[18F]FMeNER-D2, chemically known as ((S,S)-2-(α-(2-[18F]fluoro[2H2]methoxyphenoxy)benzyl)morpholine), is a radiolabeled compound utilized primarily as a positron emission tomography (PET) tracer for imaging the norepinephrine transporter (NET) in the human brain. This compound was developed at the Karolinska Institute in Sweden in 2004 and has garnered attention due to its high affinity and selectivity for the NET, making it a valuable tool in neuroimaging, particularly for studying neurodegenerative diseases and psychiatric disorders where NET dysregulation is implicated .
The synthesis and development of [18F]FMeNER-D2 were first reported by Schou et al. The compound has since been the subject of numerous studies aimed at optimizing its synthesis and evaluating its pharmacokinetic properties. The automated synthesis methods established have allowed for consistent production under good manufacturing practice-like conditions, enabling clinical applications .
[18F]FMeNER-D2 is classified as a radioligand specifically targeting the norepinephrine transporter, which plays a critical role in neurotransmitter uptake and is associated with various neuropsychiatric conditions. It belongs to a broader category of PET tracers that are utilized for imaging neurotransmitter systems in vivo .
The synthesis of [18F]FMeNER-D2 involves several key steps, including:
The entire process has been automated using a Nuclear Interface Module, which allows for remote control and monitoring via dedicated software. This automation enhances safety and efficiency, yielding products with specific activities ranging from 430 to 1707 GBq/μmol within approximately 95 minutes .
The primary reactions involved in synthesizing [18F]FMeNER-D2 include:
Purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure high radiochemical purity before clinical application. The entire synthesis process is designed to minimize radiation exposure while maximizing yield and quality .
The mechanism of action of [18F]FMeNER-D2 involves its selective binding to the norepinephrine transporter in neuronal membranes. Upon administration, this radioligand competes with endogenous norepinephrine for binding sites on NETs, allowing visualization of NET density and distribution through PET imaging.
Studies have shown that alterations in NET density can be indicative of various neurological conditions, including attention deficit hyperactivity disorder and neurodegenerative diseases like Alzheimer's disease . The ability to quantify these changes provides valuable insights into disease mechanisms and treatment efficacy.
[18F]FMeNER-D2 is primarily used in neuroimaging studies to assess:
The norepinephrine transporter (NET) is a critical presynaptic membrane protein responsible for the reuptake of synaptic norepinephrine (NE), thereby terminating its signal and maintaining noradrenergic homeostasis. Dysregulation of NET density or function is implicated in the pathophysiology of multiple neuropsychiatric and neurodegenerative disorders. In major depressive disorder (MDD), postmortem studies reveal reduced NET expression in the locus coeruleus (LC), contributing to aberrant monoaminergic signaling characteristic of the disease [6] [9]. Similarly, attention deficit hyperactivity disorder (ADHD) involves altered NET dynamics, evidenced by the therapeutic efficacy of NET inhibitors like atomoxetine, which increase prefrontal cortical levels of both NE and dopamine without affecting subcortical dopaminergic pathways [6] [9]. In neurodegenerative conditions such as Parkinson’s disease (PD) and Alzheimer’s disease (AD), NET loss in the LC correlates with cognitive decline and motor symptoms, highlighting its role in disease progression [6] [10].
The NET’s significance extends beyond monoamine reuptake. In the cerebral cortex—where dopamine transporter (DAT) expression is minimal—NET serves as the primary dopamine clearance mechanism, directly influencing executive function and working memory [9]. This functional duality underscores NET’s broader impact on cognition and behavior, making it a pivotal target for mechanistic studies and therapeutic development.
Positron Emission Tomography (PET) imaging provides unparalleled capabilities for non-invasive, quantitative assessment of molecular targets in the living brain. For NET, PET radioligands enable the visualization of transporter density, distribution, and occupancy by pharmaceuticals, offering insights into disease mechanisms and treatment efficacy. Early NET radioligands like (S,S)-11C-MRB faced limitations, including slow kinetics and poor signal-to-noise ratios in low-density cortical regions, restricting their utility [9].
The ideal NET radioligand requires:
Despite decades of development, achieving these criteria has been challenging, driving innovation in radiochemistry and imaging methodology.
[18F]FMeNER-D2 ((S,S)-2-(α-(2-[18F]fluoro[2H2]methoxyphenoxy)benzyl)morpholine) represents a deuterated derivative of the reboxetine analog FMeNER, developed to overcome the limitations of earlier NET radioligands. Synthesized via nucleophilic 18F-fluorination of a precursor followed by "click" chemistry conjugation, it combines high specific activity (>300 GBq/μmol) and selective NET binding (Ki ≈ 1 nM) [6] [9]. Its deuterium substitution at the methoxy group reduces metabolic defluorination compared to non-deuterated versions—a critical advancement for accurate cortical imaging [9].
Table 1: Key Properties of [18F]FMeNER-D2
Property | Value/Specification | Significance |
---|---|---|
Chemical Structure | (S,S)-2-(α-(2-[18F]fluoro[2H2]methoxyphenoxy)benzyl)morpholine | Deuterium reduces defluorination |
NET Affinity (Ki) | ~1 nM | Sub-nanomolar binding enables quantification in LC |
Isotope Half-Life | 110 minutes | Permits delayed scanning & distribution to satellite sites |
Synthesis Yield | 1.0–2.5 GBq per production run | Sufficient for 10+ patient doses |
Selectivity (vs. SERT/DAT) | >100-fold | Minimizes off-target binding artifacts |
Table 2: Comparison of NET Radioligands
Radioligand | Isotope | Affinity (nM) | Key Limitations | Advantages of [18F]FMeNER-D2 |
---|---|---|---|---|
(S,S)-11C-MRB | 11C | 0.2–0.5 | Slow kinetics; poor cortical quantification | Faster equilibrium; reduced defluorination |
18F-FMeNER (non-D2) | 18F | ~1.0 | High defluorination → skull accumulation | Deuterium blocks metabolic degradation |
11C-Nisoxetine | 11C | 0.7 | 3h+ equilibrium time; not clinically viable | 90-min scanning window [6] [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7